ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate
Description
Ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate is a structurally complex pyrazole-piperidine hybrid. Its core consists of a pyrazole ring substituted with two 4-fluorobenzyl groups (one at the N1 position and another as an ether-linked substituent at C3) and a piperidine moiety connected via a carbonyl group. The piperidine ring is further functionalized with an ethyl carboxylate ester at the C4 position. Pyrazole derivatives are widely studied for their pharmaceutical relevance, particularly in antimicrobial, anticancer, and anti-inflammatory applications .
Properties
IUPAC Name |
ethyl 1-[3-[(4-fluorophenyl)methoxy]-1-[(4-fluorophenyl)methyl]pyrazole-4-carbonyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27F2N3O4/c1-2-34-26(33)20-11-13-30(14-12-20)25(32)23-16-31(15-18-3-7-21(27)8-4-18)29-24(23)35-17-19-5-9-22(28)10-6-19/h3-10,16,20H,2,11-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXLLBCQGJZZRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)C2=CN(N=C2OCC3=CC=C(C=C3)F)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate, a complex organic compound, has garnered attention for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological implications, particularly in the realms of pharmacology and medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound involves multi-step reactions that incorporate various reagents and conditions. The compound features a piperidine core substituted with a pyrazole moiety, which is known for its diverse biological properties.
Key Structural Features:
- Molecular Formula : C24H26F2N4O4
- Molecular Weight : 466.48 g/mol
- Functional Groups :
- Pyrazole ring
- Piperidine ring
- Carbonyl groups
- Fluorobenzyl substituents
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as a therapeutic agent.
Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, compounds with similar structures have shown efficacy against various cancer cell lines, including HeLa and HCT116 cells. The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Ethyl Pyrazole Derivative | 0.36 | HeLa |
| Other Pyrazole Compounds | 1.8 | HCT116 |
Antimicrobial Activity
Studies have also reported antimicrobial properties for pyrazole derivatives. The presence of the fluorobenzyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate microbial membranes.
Anti-inflammatory Effects
The compound's anti-inflammatory properties are attributed to its ability to inhibit pro-inflammatory cytokines. This effect is critical in conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies and Research Findings
Several case studies have demonstrated the biological activity of related compounds:
- Inhibition of CDK2 and CDK9 : A related pyrazolo[3,4-b]pyridine exhibited selective inhibition against CDK2 with an IC50 value of 0.36 µM, indicating a promising lead for further development in cancer therapy .
- Immunomodulatory Effects : Compounds within this structural class have been explored for their role in modulating immune responses, particularly in cancer immunotherapy targeting the PD-1/PD-L1 pathway .
- Toxicological Studies : Preliminary toxicological assessments suggest that while these compounds exhibit potent biological activities, their safety profiles require thorough evaluation to ascertain their therapeutic viability .
Scientific Research Applications
Chemical Structure and Synthesis
The compound is characterized by a complex structure featuring a pyrazole ring, piperidine moiety, and fluorobenzyl groups. The synthesis typically involves multi-step reactions that include the formation of the pyrazole ring followed by the introduction of the piperidine and carboxylate functionalities.
Synthesis Overview:
- Step 1: Formation of the pyrazole core through the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Step 2: Alkylation or acylation reactions to introduce the piperidine and carboxylate groups.
- Step 3: Final purification through column chromatography or recrystallization.
Biological Activities
Ethyl 1-(1-(4-fluorobenzyl)-3-((4-fluorobenzyl)oxy)-1H-pyrazole-4-carbonyl)piperidine-4-carboxylate exhibits a range of biological activities, making it a candidate for further pharmacological studies.
Anticancer Activity
Recent studies have demonstrated that compounds containing pyrazole structures can exhibit anticancer properties. For instance, derivatives similar to this compound have shown efficacy against various cancer cell lines, including breast, lung, and ovarian cancers.
Case Study:
A study evaluated several pyrazole derivatives against MCF7 (breast cancer) and A549 (lung cancer) cell lines, revealing that certain modifications enhanced cytotoxicity significantly compared to standard chemotherapeutics .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, which have been supported by in vitro assays indicating inhibition of pro-inflammatory cytokines in activated macrophages.
Research Findings:
In a controlled study, derivatives were tested for their ability to suppress TNF-alpha production in lipopolysaccharide-stimulated macrophages, showing promising results .
Antimicrobial Activity
Some derivatives of this compound have also been investigated for antimicrobial properties against various bacterial strains. The presence of the fluorobenzyl group is believed to enhance membrane permeability, contributing to increased antimicrobial efficacy.
Experimental Results:
Testing against Staphylococcus aureus and Escherichia coli showed that specific modifications led to significant reductions in bacterial growth .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the pyrazole ring or piperidine nitrogen can drastically alter potency and selectivity.
| Substituent | Biological Activity | Comments |
|---|---|---|
| Fluorobenzyl | Increased cytotoxicity | Enhances lipophilicity |
| Carboxylic acid | Anti-inflammatory | Essential for activity |
| Alkyl chain length | Modulates potency | Optimal length varies |
Comparison with Similar Compounds
Table 1: Key Structural Features and Observed Activities of Analogous Pyrazole Derivatives
Key Observations:
Substituent Effects on Bioactivity: The 4-fluorobenzyl group (present in the target compound) is associated with improved antibacterial activity in analogs. For instance, the 4-isopropylbenzyl analog in showed strong activity against P. aeruginosa, suggesting that bulky N1 substituents may enhance potency. However, the target compound’s dual 4-fluorobenzyl groups (N1 and C3-ether) could further optimize lipophilicity and target engagement. Replacement of the aldehyde group (in ) with a piperidine-4-carboxylate moiety (in the target compound) may reduce reactivity while improving pharmacokinetic properties, such as metabolic stability .
Impact of Fluorination: Fluorinated benzyl groups (e.g., 4-fluorophenyl in , 3,5-difluorobenzyl in ) are common in antimicrobial and CNS-targeting drugs due to their ability to enhance membrane permeability and resistance to oxidative metabolism. The target compound’s dual fluorination likely amplifies these effects compared to non-fluorinated analogs.
Piperidine vs. Other Heterocycles: Piperidine rings (as in the target compound and ) contribute to conformational rigidity and basicity, which can influence receptor binding.
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Properties
Discussion:
- The ethyl carboxylate group (vs. aldehyde in ) reduces electrophilicity, likely minimizing off-target reactions and improving metabolic stability .
Preparation Methods
Preparation of Ethyl 3-Hydroxy-1H-Pyrazole-4-Carboxylate
The pyrazole backbone is constructed via cyclocondensation of a 1,3-diketone with hydrazine. Ethyl 3-oxobutanoate reacts with hydrazine hydrate in ethanol under acidic conditions to yield ethyl 3-hydroxy-1H-pyrazole-4-carboxylate. This intermediate serves as the foundation for subsequent functionalization.
Reaction Conditions :
N-Alkylation with 4-Fluorobenzyl Bromide
The N1 position of the pyrazole is alkylated using 4-fluorobenzyl bromide under basic conditions. Cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) facilitates the reaction, producing ethyl 1-(4-fluorobenzyl)-3-hydroxy-1H-pyrazole-4-carboxylate.
Optimized Parameters :
Functionalization of the Piperidine Moiety
Synthesis of Ethyl Piperidine-4-Carboxylate
Piperidine-4-carboxylic acid is esterified with ethanol in the presence of sulfuric acid (H₂SO₄) to yield ethyl piperidine-4-carboxylate. This intermediate is commercially available but can be synthesized in high purity (>98%) via standard esterification protocols.
Amide Bond Formation
Hydrolysis of the Pyrazole Ester
The ethyl ester of the pyrazole derivative is hydrolyzed to the carboxylic acid using aqueous sodium hydroxide (NaOH) in tetrahydrofuran (THF).
Conditions :
Activation and Coupling
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with ethyl piperidine-4-carboxylate in the presence of triethylamine (TEA).
Stepwise Protocol :
- Acyl Chloride Formation : SOCl₂ (1.5 eq), reflux, 2 hours.
- Amide Coupling : Ethyl piperidine-4-carboxylate (1.1 eq), TEA (2.0 eq), dichloromethane (DCM), 0°C to room temperature, 12 hours.
Purification and Characterization
Chromatographic Purification
Crude product is purified via silica gel column chromatography using ethyl acetate/hexane (3:7) as the eluent. Final recrystallization from ethanol yields the target compound as a white crystalline solid.
Analytical Data
- Melting Point : 132–134°C.
- ¹H NMR (400 MHz, CDCl₃) : δ 7.45–7.30 (m, 8H, Ar-H), 5.32 (s, 2H, CH₂), 4.85 (s, 2H, OCH₂), 4.15 (q, J = 7.1 Hz, 2H, COOCH₂), 3.70–3.40 (m, 4H, piperidine-H), 1.25 (t, J = 7.1 Hz, 3H, CH₃).
- HPLC Purity : 99.2%.
Comparative Analysis of Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| N-Alkylation | Cs₂CO₃, DMF, 60°C | 78–82 | |
| O-Alkylation | K₂CO₃, DMF, rt | 70–75 | |
| Ester Hydrolysis | NaOH, THF/H₂O | 95 | |
| Amide Coupling | SOCl₂, TEA, DCM | 65–70 |
Challenges and Optimization Strategies
- Regioselectivity in N-Alkylation : Competing alkylation at pyrazole N2 is mitigated by using a bulky base (Cs₂CO₃) and excess 4-fluorobenzyl bromide.
- Ester Stability During O-Alkylation : Mild basic conditions (K₂CO₃ instead of NaOH) prevent premature hydrolysis.
- Amide Bond Formation : Low yields in coupling are addressed by employing high-purity acyl chloride and rigorous exclusion of moisture.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
